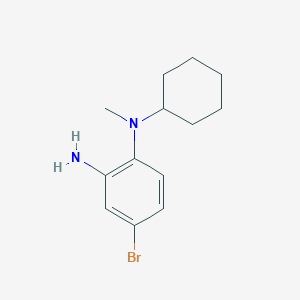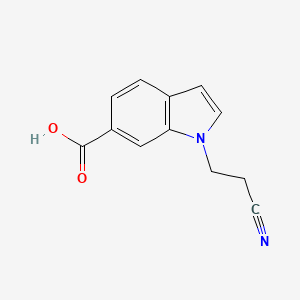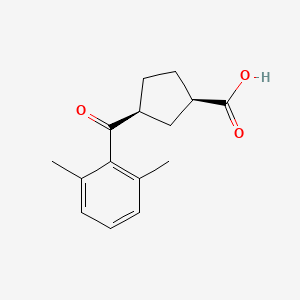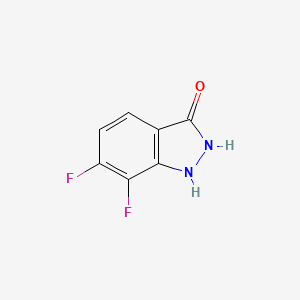
6,7-Difluoro-1H-indazol-3-ol
Overview
Description
6,7-Difluoro-1H-indazol-3-ol is a chemical compound with the molecular formula C7H4F2N2O and a molecular weight of 170.12 . It is used for research purposes .
Synthesis Analysis
The synthesis of indazoles, including this compound, has been the subject of recent research. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . Another practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Molecular Structure Analysis
The molecular structure of this compound consists of seven carbon atoms, four hydrogen atoms, two nitrogen atoms, two fluorine atoms, and one oxygen atom .Scientific Research Applications
Supramolecular Structure Analysis
Researchers have studied the structures of NH-indazoles, including fluorinated variants, to understand the impact of fluorination on their supramolecular structure. The study revealed that fluorinated indazoles exhibit unique crystallization patterns and interactions, such as hydrogen bonding and aromatic interactions, which could influence their applications in materials science and drug design (Teichert et al., 2007).
Organic Light-Emitting Diodes (OLEDs) Applications
Fluorinated indazoles have been investigated for their potential use in OLEDs. A study on perfluorinated 1H-indazoles and hydrotris(indazolyl)borates highlighted their supramolecular organization and introduced a new synthetic procedure for forming scorpionate ligands, which could enhance OLEDs' efficiency and stability (Muñoz et al., 2014).
Photovoltaic and Photophysical Applications
Research into fluorinated nonfullerene acceptors for organic solar cells has shown that fluorination can significantly improve photovoltaic performance. The introduction of fluorine atoms can enhance intramolecular interactions and adjust energy levels, which is beneficial for light harvesting and electron mobility, leading to higher power conversion efficiency in solar cells (Zhao et al., 2017).
Antimicrobial Activity
Indazole derivatives, including those with fluorination, have been synthesized and evaluated for their antimicrobial activity. Studies have shown that certain indazole compounds exhibit significant activity against both bacterial and fungal species, indicating their potential as antimicrobial agents (Yakaiah et al., 2008).
Synthetic Chemistry Applications
The synthetic versatility of fluorinated indazoles has been explored in various chemical reactions, including polyfluoroalkylation and alkenylation. These reactions have been studied to understand the influence of difluorocarbene and other fluorinated groups on the chemical properties and reactivity of indazole derivatives, paving the way for novel synthetic routes in organic chemistry (Sokolenko & Yagupolskii, 2011).
Mechanism of Action
Target of Action
Indazole derivatives, which include 6,7-difluoro-1h-indazol-3-ol, have been found to exhibit a wide variety of biological properties . They have been associated with anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Mode of Action
For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . These interactions result in anti-inflammatory effects.
Biochemical Pathways
For example, the anti-inflammatory activity of some indazole derivatives is associated with the inhibition of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), suggesting an impact on inflammatory pathways .
Result of Action
Based on the known biological activities of indazole derivatives, it can be inferred that the compound may have potential anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive effects among others .
Properties
IUPAC Name |
6,7-difluoro-1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2O/c8-4-2-1-3-6(5(4)9)10-11-7(3)12/h1-2H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDFQLVRSCUYRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)NN2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



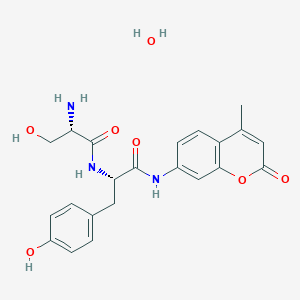

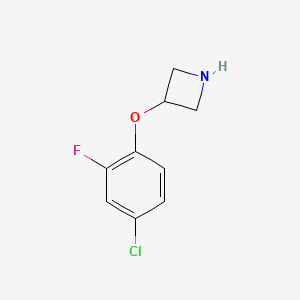
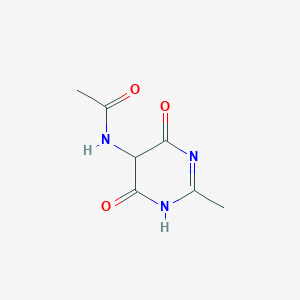
![3-(chloromethyl)-6,6-dimethyl-5H-imidazo[2,1-b][1,3]thiazole](/img/structure/B1648076.png)
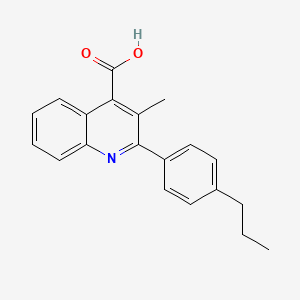
![N-[(5-methoxy-1H-indol-3-yl)methyl]-2-methylpropan-1-amine](/img/structure/B1648082.png)
![{[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}acetic acid](/img/structure/B1648089.png)
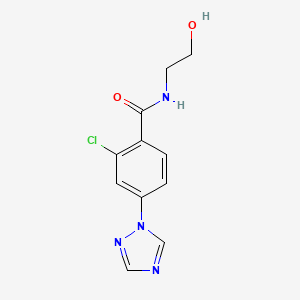
![1-[[4-(1-methylethoxy)phenyl]sulfonyl]Piperazine](/img/structure/B1648096.png)
